2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide is a synthetic organic compound identified by the CAS number 1796962-11-2. This compound is characterized by its complex structure, which includes a chloro-fluorophenyl group and a dimethylfuran moiety, making it of interest for various chemical and biological applications. The molecular formula of this compound is C₁₅H₁₅ClFNO₂, and it has a molecular weight of 295.73 g/mol .
The compound has been studied in various contexts, particularly in medicinal chemistry and organic synthesis. Its unique structure suggests potential biological activity, which warrants further investigation.
This compound falls under the category of acetamides, which are derivatives of acetic acid where an amine replaces one hydrogen atom. It is also classified as a halogenated organic compound due to the presence of chlorine and fluorine substituents.
The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, inert atmosphere (e.g., nitrogen), and the use of catalysts or solvents that facilitate the reactions without promoting unwanted side reactions.
The molecular structure of 2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide features:
CC(C)C1=CC=C(C=C1C(=O)NCC(C)C)Cl
.The primary chemical reactions involving this compound include:
These reactions often require specific conditions such as temperature control and the presence of solvents that can stabilize intermediates.
The mechanism of action for 2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide likely involves interactions at biological targets such as enzymes or receptors due to its structural similarity to known pharmacophores.
While specific data on its biological activity is limited, compounds with similar structures often exhibit effects related to anti-inflammatory or analgesic properties.
2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide has potential applications in:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.: 170242-21-4
CAS No.: 898434-63-4